

(1S,2R)-2-phenylcyclohexanol physical properties

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Compound of Interest

Compound Name: (1S,2R)-2-Phenylcyclohexanol

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An In-depth Technical Guide on the Physical Properties of **(1S,2R)-2-phenylcyclohexanol**
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **(1S,2R)-2-phenylcyclohexanol**, a versatile chiral compound utilized in organic synthesis and pharmaceutical development.^[1] The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

(1S,2R)-2-phenylcyclohexanol is a chiral alcohol that serves as a significant intermediate in the synthesis of various pharmaceuticals, particularly where stereochemistry is crucial for efficacy and safety.^[1] It is also used in the formulation of fragrances and flavoring agents.^{[1][2]}

Table 1: General and Chemical Properties of **(1S,2R)-2-phenylcyclohexanol**

Property	Value	References
Molecular Formula	C ₁₂ H ₁₆ O	[1][3][4][5]
Molar Mass	176.26 g/mol	[1][6]
Appearance	White to off-white or light yellow crystalline powder with a sweet aroma.[1][2][3]	
Purity	≥ 97.5% (Chiral Purity), ≥ 99% (Chiral HPLC)	[1][2]
CAS Number	34281-92-0	[1][3][4][5]
PubChem CID	9898975	[6]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of **(1S,2R)-2-phenylcyclohexanol**.

Table 2: Quantitative Physical Properties of **(1S,2R)-2-phenylcyclohexanol**

Property	Value	Conditions	References
Melting Point	63 - 67 °C	[1]	
64 - 66 °C	(lit.)	[3]	
65 °C	[7]		
Boiling Point	105 °C	at 3 mmHg (lit.)	[1][2]
276 - 281 °C	(lit.)	[3]	
279 °C	[7]		
Optical Rotation	+55 to +61 °	c=1 in Methanol, at 20°C	[1]
+60 °	c=10 in Methanol	[3]	
+55 ± 1 °	c=10 in MeOH, at 20°C	[2]	
Density	~0.9452 g/cm ³	(rough estimate)	[3]
Solubility	Almost transparent	in Methanol	[8]
Storage	2 - 8 °C	[2][3][8]	

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below. These are generalized protocols standardly used in chemical research.

Melting Point Determination

The melting point is a critical indicator of purity for a solid substance.[9] Pure compounds typically exhibit a sharp melting point, while impurities lead to a depression and broadening of the melting range.[10]

Protocol: Capillary Method using a Melting Point Apparatus[11][12]

- Sample Preparation: Ensure the **(1S,2R)-2-phenylcyclohexanol** sample is completely dry and finely powdered.[11]
- Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to compact the sample to a height of about 2-3 mm. [12]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]
- Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[10]
- Accurate Determination: Heat the block to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
- Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[13][14] It is a characteristic property useful for identification and assessing purity.[15]

Protocol: Capillary Method (Thiele Tube)[13][14]

- Sample Preparation: Place a few milliliters of the liquid sample into a small fusion tube.
- Capillary Inversion: Take a small capillary tube, seal one end, and place it into the fusion tube with the open end submerged in the liquid.
- Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.[13]

- Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary.
- Recording: Remove the heat source when a rapid and continuous stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.^[13]

Optical Rotation Measurement

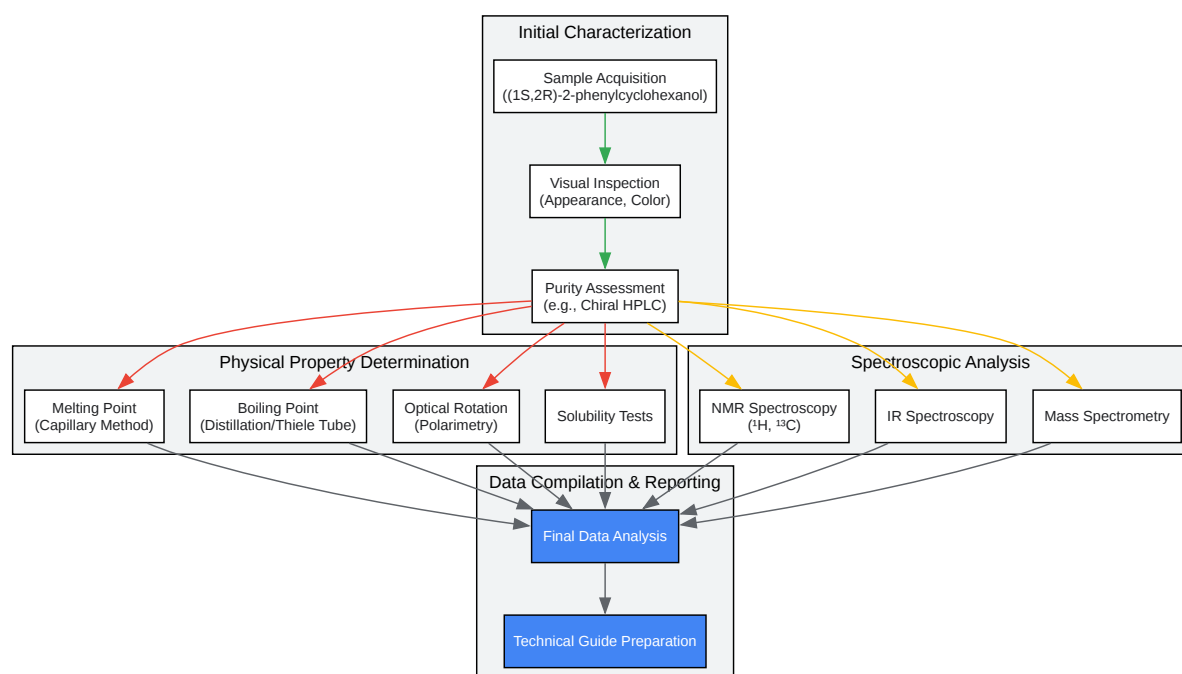
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. It is a defining characteristic of enantiomers.

Protocol: Polarimetry

- Solution Preparation: Accurately weigh a sample of **(1S,2R)-2-phenylcyclohexanol** and dissolve it in a precise volume of a suitable solvent (e.g., Methanol) to a known concentration (c), typically in g/mL.
- Instrument Calibration: Calibrate the polarimeter by filling the sample tube with the pure solvent and setting the reading to zero.
- Sample Measurement: Rinse and fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present in the light path.
- Angle of Rotation Measurement: Place the sample tube in the polarimeter and measure the observed angle of rotation (α).
- Specific Rotation Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l * c)$ where 'l' is the path length of the sample tube in decimeters and 'c' is the concentration in g/mL.

Experimental and Analytical Workflow

The characterization of a chemical compound like **(1S,2R)-2-phenylcyclohexanol** involves a logical sequence of experiments to determine its physical and structural properties.



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Caption: Workflow for Physical and Spectroscopic Characterization.

Spectroscopic Sample Preparation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **(1S,2R)-2-phenylcyclohexanol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a clean vial.[16][17]

- Filtration: To ensure a homogeneous solution free of particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube.[16]
- Final Volume: Adjust the solution height in the NMR tube to about 4-5 cm.[18]
- Capping: Cap the NMR tube securely and label it appropriately.

Infrared (IR) Spectroscopy

Protocol: KBr Pellet Method[19][20]

- Grinding: Grind 1-2 mg of the solid sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[19]
- Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[19][20]
- Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (MS)

- Sample Solubilization: Dissolve the sample in an appropriate volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[21]
- Dilution: Dilute an aliquot of this solution further with a suitable solvent system (e.g., methanol/water) to a final concentration in the range of 10-100 µg/mL.[21]
- Filtration: If any precipitate is present, filter the final solution to prevent clogging of the instrument's tubing.[21]
- Vial Transfer: Transfer the filtered solution into a standard 2 mL mass spectrometry vial for analysis.

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